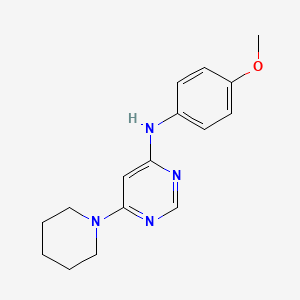![molecular formula C19H16ClN3O2 B5064638 N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5064638.png)
N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as CMPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPO has been found to possess a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to bind to the active sites of various enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a range of biochemical and physiological effects, depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide has also been found to scavenge free radicals, which can cause oxidative damage to cells and tissues. Additionally, N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to possess antimicrobial activity against various bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments is its versatility. N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide can be used to study a wide range of biological processes and can be easily modified to target specific enzymes or proteins. Additionally, N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources.
However, there are also some limitations to using N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments. One of the main limitations is its potential toxicity. N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Additionally, N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide can be difficult to solubilize in aqueous solutions, which can make it challenging to use in certain assays.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide. One area of interest is the development of N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide-based drug delivery systems. N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to be an effective inhibitor of certain enzymes and proteins, and it may be possible to use this property to develop targeted drug delivery systems. Another potential future direction is the development of N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide-based imaging agents. N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to bind to certain proteins and enzymes, and it may be possible to use this property to develop imaging agents for use in diagnostic imaging. Finally, further research is needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 5-(2-phenylvinyl)-1,2,4-oxadiazole-3-carboxylic acid, followed by the addition of ammonia and acetic anhydride. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide has been used to study the mechanism of action of various drugs and to develop new drug delivery systems. In biochemistry, N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide has been used to study the structure and function of proteins and enzymes.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-13-15(20)8-5-9-16(13)21-18(24)12-17-22-19(25-23-17)11-10-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,21,24)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDYELDOMVLQOH-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=NOC(=N2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=NOC(=N2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclobutanecarboxamide](/img/structure/B5064565.png)

![1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5064576.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064582.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5064588.png)
![ethyl N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5064591.png)
![N-{3-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide](/img/structure/B5064604.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5064606.png)
![5-(1-naphthyl)-4-phenyl-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B5064614.png)
![5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5064619.png)

![1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5064643.png)
![1-(4-fluorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5064647.png)